molecular formula C11H15BClNO2 B1365290 4-Chloropyridine-3-boronic acid pinacol ester CAS No. 452972-15-5

4-Chloropyridine-3-boronic acid pinacol ester

Cat. No. B1365290
CAS RN: 452972-15-5
M. Wt: 239.51 g/mol
InChI Key: KTLJNRVZMVZXMR-UHFFFAOYSA-N
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Description

4-Chloropyridine-3-boronic acid pinacol ester is a chemical compound with the CAS Number: 452972-15-5. It has a molecular weight of 239.51 . It is a solid substance that is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of boronic esters like 4-Chloropyridine-3-boronic acid pinacol ester often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-Chloropyridine-3-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds . For example, it has been employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is generally used under mild and functional group tolerant reaction conditions . Additionally, the compound’s stability can be influenced by the presence of other substances. For example, pinacol boronic esters are smoothly converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol .

Safety and Hazards

The safety information for 4-Chloropyridine-3-boronic acid pinacol ester indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use of boronic esters like 4-Chloropyridine-3-boronic acid pinacol ester could involve further development and refinement of the Suzuki–Miyaura coupling process . This could lead to more efficient and versatile methods for forming carbon-carbon bonds in organic synthesis .

properties

IUPAC Name

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLJNRVZMVZXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476867
Record name 4-Chloropyridine-3-boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridine-3-boronic acid pinacol ester

CAS RN

452972-15-5
Record name 4-Chloropyridine-3-boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyridine-3-boronic acid, pinacol ester
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